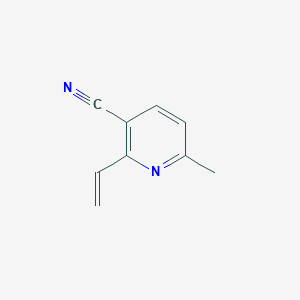
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinic acid and an alcohol solvent.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features.
Nicotinamide: Another compound with a nicotinonitrile structure but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3 |
InChIキー |
DTFSPWFVQXQZLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C#N)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














